Cas no 81278-86-6 (5,8-Dibromoquinoline)

5,8-Dibromoquinoline structure
5,8-Dibromoquinoline structure
Product Name:5,8-Dibromoquinoline
Número CAS:81278-86-6
MF:C9H5Br2N
Megavatios:286.950700521469
MDL:MFCD04966994
CID:857028
PubChem ID:819935
Update Time:2025-05-21

5,8-Dibromoquinoline Propiedades químicas y físicas

Nombre e identificación

    • 5,8-Dibromoquinoline
    • 5,8-DIBROMO-ISOQUINOLINE
    • 5,8-Dibromchinolin
    • Quinoline,5,8-dibromo
    • 5,8-Dibromoquinoline (ACI)
    • MDL: MFCD04966994
    • Renchi: 1S/C9H5Br2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H
    • Clave inchi: LCSHATKNSDVDRY-UHFFFAOYSA-N
    • Sonrisas: BrC1C2C(=CC=CN=2)C(Br)=CC=1

Atributos calculados

  • Calidad precisa: 284.87900
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 0

Propiedades experimentales

  • PSA: 12.89000
  • Logp: 3.75980

5,8-Dibromoquinoline Datos Aduaneros

  • Código HS:2933499090
  • Datos Aduaneros:

    中国海关编码:

    2933499090

    概述:

    2933499090. 其他含喹琳或异喹啉环系的化合物〔但未进一步稠合的〕. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5,8-Dibromoquinoline PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Alichem
A189006528-10g
5,8-Dibromoquinoline
81278-86-6 95%
10g
$250.64 2023-09-01
Alichem
A189006528-25g
5,8-Dibromoquinoline
81278-86-6 95%
25g
$420.42 2023-09-01
Chemenu
CM144999-25g
5,8-Dibromoquinoline
81278-86-6 95%
25g
$281 2021-08-05
TRC
D426140-100mg
5,8-Dibromoquinoline
81278-86-6
100mg
$64.00 2023-05-18
TRC
D426140-250mg
5,8-Dibromoquinoline
81278-86-6
250mg
$75.00 2023-05-18
TRC
D426140-500mg
5,8-Dibromoquinoline
81278-86-6
500mg
$87.00 2023-05-18
TRC
D426140-1g
5,8-Dibromoquinoline
81278-86-6
1g
$98.00 2023-05-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D858161-5g
5,8-Dibromoquinoline
81278-86-6 97%
5g
417.60 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-UW488-200mg
5,8-Dibromoquinoline
81278-86-6 97%
200mg
64.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-UW488-1g
5,8-Dibromoquinoline
81278-86-6 97%
1g
194.0CNY 2021-08-04

5,8-Dibromoquinoline Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Aluminum bromide
Referencia
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
2.1 Reagents: Aluminum bromide
Referencia
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
2.1 Reagents: Aluminum bromide
Referencia
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
2.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
3.1 Reagents: Aluminum bromide
Referencia
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
2.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
3.1 Reagents: Aluminum bromide
Referencia
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Ethanol ,  Water
2.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
3.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
4.1 Reagents: Aluminum bromide
Referencia
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Ethanol ,  Water
2.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
3.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water
4.1 Reagents: Aluminum bromide
Referencia
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Iodine ,  Sulfuric acid ,  Ferrous sulfate Solvents: Water ;  4 h, 110 °C
Referencia
Facile synthesis of 5,8-linked quinoline-based copolymers
Tomar, Manisha; et al, Polymer International, 2012, 61(8), 1318-1325

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane
Referencia
Bromination of quinolines by N-bromosuccinimide. Study of the isomeric composition of the bromination products by NMR and GLC methods
Tochilkin, A. I.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1988, (8), 1084-90

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Aluminum bromide
Referencia
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
2.1 Reagents: Aluminum bromide
Referencia
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform
2.1 Reagents: Aluminum bromide
Referencia
Preparation of 3-substituted quinolines. II. Preparation and cyclodehydration of α-alkyl- and α-phenyl-β-arylaminoacrolein derivatives
Todoriki, Reiko; et al, Heterocycles, 1986, 24(3), 755-69

5,8-Dibromoquinoline Raw materials

5,8-Dibromoquinoline Preparation Products

5,8-Dibromoquinoline Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:81278-86-6)5,8-Dibromoquinoline
Número de pedido:A840084
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 06:48
Precio ($):194.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:81278-86-6)5,8-Dibromoquinoline
A840084
Pureza:99%
Cantidad:25g
Precio ($):194.0